2,4-Dibromo-5-methylpyrimidine
Description
2,4-Dibromo-5-methylpyrimidine (CAS: 494194-61-5) is a brominated pyrimidine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol. It is a halogenated heterocyclic compound characterized by bromine atoms at positions 2 and 4 and a methyl group at position 5 of the pyrimidine ring. Key properties include:
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZLHUYHRZZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668600 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-50-8 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and applications of 2,4-dibromo-5-methylpyrimidine and related compounds:
Pharmacological and Toxicological Profiles
- 2,4-Dibromo-5-methylpyrimidine: No direct toxicity data reported, but hazards include irritation (H302, H315) .
- DAMP : Exhibits dose-dependent antiproliferative toxicity (e.g., hematological changes) but is partially rescued by folinic acid co-administration. Rapidly metabolized (plasma half-life: 3 hr) with tissue accumulation in pancreas and kidneys .
Physicochemical Properties
- Solubility : 2,4-Dibromo-5-methylpyrimidine requires organic solvents (e.g., DMSO) for stock solutions , whereas DAMP’s adamantyl group enhances lipid solubility, aiding blood-brain barrier penetration .
- Stability : Brominated pyrimidines like 2,4-dibromo-5-methylpyrimidine are stable at low temperatures but degrade under prolonged heat or moisture .
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